Di-tert-butyldichlorostannane

Catalog No.
S1518556
CAS No.
19429-30-2
M.F
C8H18Cl2Sn
M. Wt
303.84 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyldichlorostannane

CAS Number

19429-30-2

Product Name

Di-tert-butyldichlorostannane

IUPAC Name

ditert-butyltin(2+);dichloride

Molecular Formula

C8H18Cl2Sn

Molecular Weight

303.84 g/mol

InChI

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

PEGCFRJASNUIPX-UHFFFAOYSA-L

SMILES

CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl

Canonical SMILES

CC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-]

Precursor for Tin-Based Materials:

DtBu2SnCl serves as a versatile precursor for synthesizing diverse tin-based materials with tailored properties. The tin-chlorine bond readily undergoes reactions, allowing the attachment of various functional groups or the formation of new tin-containing structures. For instance, researchers have employed DtBu2SnCl to prepare:

  • Stannane derivatives: These molecules possess tin-carbon bonds and exhibit interesting optoelectronic properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and solar cells .
  • Metal-organic frameworks (MOFs): These porous materials with well-defined structures can be constructed using DtBu2SnCl as a source of tin centers. The resulting MOFs can be tailored for applications in gas storage, catalysis, and drug delivery .

Radical Chain Transfer Agent:

DtBu2SnCl can act as a radical chain transfer agent (RCTA) in various polymerization reactions. RCTAs control the growth of polymer chains by transferring active radical species between them. This ability allows researchers to synthesize polymers with specific molecular weights, architectures, and functionalities, crucial for tailoring material properties in diverse applications .

Research on Organotin Chemistry:

DtBu2SnCl serves as a valuable tool for studying fundamental aspects of organotin chemistry. Its well-defined structure and reactivity enable researchers to investigate various aspects, including:

  • Bonding behavior of tin: Studies involving DtBu2SnCl contribute to the understanding of how tin interacts with other elements and forms chemical bonds .
  • Reaction mechanisms: DtBu2SnCl's participation in various reactions allows researchers to elucidate reaction mechanisms and gain insights into organotin reactivity patterns .

Di-tert-butyldichlorostannane is a white crystalline solid synthesized for its use as a precursor for various organotin derivatives []. Due to environmental concerns surrounding organotin compounds, its research focus has shifted towards understanding its reactivity and potential applications in controlled environments [].


Molecular Structure Analysis

The key feature of di-tert-butyldichlorostannane's structure is the central tin (Sn) atom bonded to two chlorine (Cl) atoms and two bulky tert-butyl (t-Bu) groups. The t-Bu groups, with the formula (C(CH3)3), are large and electron-donating, influencing the reactivity of the Sn-Cl bonds []. This steric hindrance by the t-Bu groups makes the Sn-Cl bonds less susceptible to nucleophilic attack compared to simpler organotin chlorides [].


Chemical Reactions Analysis

Synthesis

Di-tert-butyldichlorostannane is typically synthesized by the reaction of metallic tin with tert-butyllithium and lithium chloride in an organic solvent like diethyl ether according to the following equation []:

Sn + 2LiCl + 2Li(C(CH3)3) -> Sn(t-Bu)2Cl2 + 2Li

Decomposition

Di-tert-butyldichlorostannane can decompose upon exposure to heat or light, releasing volatile chlorinated hydrocarbons []. The exact decomposition pathway remains under investigation.

Other Relevant Reactions

Di-tert-butyldichlorostannane serves as a precursor for various organotin derivatives. Treatment with Grignard reagents or organolithium compounds can lead to the formation of stannyl derivatives with tailored functionalities, useful in organic synthesis [].

For example, reacting Sn(t-Bu)2Cl2 with phenyllithium (PhLi) yields PhSn(t-Bu)Cl2, a tin-phenyl compound with potential applications in organic catalysis.

PhLi + Sn(t-Bu)2Cl2 -> PhSn(t-Bu)Cl2 + LiCl

It's important to note that these reactions should only be conducted by trained professionals in a well-equipped laboratory due to the potential hazards associated with organotin compounds.


Physical And Chemical Properties Analysis

  • Melting Point: 40-42 °C []
  • Boiling Point: 66 °C/3 mmHg (lit.) []
  • Solubility: Soluble in organic solvents like dichloromethane and hexane []
  • Stability: Light and heat sensitive []

Hydrogen Bond Acceptor Count

2

Exact Mass

303.980759 g/mol

Monoisotopic Mass

303.980759 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

19429-30-2

Dates

Modify: 2023-08-15

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